synthesis of 3,6-dimethyloctane
synthesis of 3,6-dimethyloctane
An In-depth Technical Guide to the Synthesis of 3,6-Dimethyloctane
Introduction
3,6-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] Its structure consists of an eight-carbon backbone with two methyl groups located at the third and sixth carbon positions.[1] As a specific isomer of decane, this compound and its synthesis are of interest in various fields of chemical research, including the development of analytical standards and studies in organic synthesis. This guide provides a detailed overview of the primary synthetic routes for 3,6-dimethyloctane, complete with experimental protocols, quantitative data, and process visualizations.
Synthetic Strategies
The can be accomplished through several established organic chemistry reactions. The most prominent and effective methods include the Grignard reaction and the catalytic hydrogenation of corresponding alkenes.
Grignard Reagent-Mediated Synthesis
A primary and effective method for synthesizing 3,6-dimethyloctane is through a Grignard reaction.[1][3] This approach involves the formation of a Grignard reagent from 1-bromo-2-methylbutane, which is then coupled to form the C10 backbone.[1][3] The coupling of two molecules of (2-methylbutyl)magnesium bromide is typically facilitated by a catalyst to yield the final product.[1]
Caption: Grignard synthesis workflow for 3,6-dimethyloctane.
Catalytic Hydrogenation of Alkenes
Another highly efficient route to 3,6-dimethyloctane is the hydrogenation of a corresponding alkene, such as 3,6-dimethyloct-2-ene or 3,6-dimethylocta-1,5-diene.[1] This method is noted for its high selectivity and scalability, typically employing a palladium catalyst.[1][4] The precursor alkene can be synthesized via a Wittig reaction, providing a multi-step but high-yield pathway to the target alkane.[1]
Caption: Alkene hydrogenation pathway to 3,6-dimethyloctane.
Wurtz Reaction
The Wurtz reaction, which involves the coupling of two alkyl halides with sodium metal, is another potential method for forming alkanes.[5][6] For the , 1-bromo-2-methylbutane could be used as the starting material. However, the Wurtz reaction is generally of limited utility for producing specific alkanes due to low yields and the formation of side products, especially with bulky alkyl halides.[6][7]
Data Presentation
Reaction Yields
The following table summarizes the reported yields for the various synthetic routes and intermediate steps in the .
| Reaction Step | Synthetic Route | Catalyst/Reagents | Reported Yield (%) |
| Coupling of (2-methylbutyl)magnesium bromide | Grignard Reaction | e.g., bis(diphenylphosphino)nickel(II) | 65-78[1] |
| Wittig Reaction (3-methylpentyltriphenylphosphonium bromide + 3-methylpentanal) | Alkene Synthesis | - | 82-89[1] |
| Hydrogenation of 3,6-dimethyloct-2-ene | Alkene Hydrogenation | Palladium on carbon (Pd/C) | 90-95[1] |
| Dimerization of 1,5-Hexadiene | Zirconocene-catalyzed | Zirconocene dichloride / triethylaluminum | 74.0[8] |
Physicochemical Properties
This table outlines the key physicochemical properties of 3,6-dimethyloctane.
| Property | Value |
| Molecular Formula | C10H22[1][8][9] |
| Molecular Weight | 142.28 g/mol [1][9] |
| CAS Number | 15869-94-0[1][2][9] |
| Boiling Point | 160.7 ± 7.0 °C at 760 mmHg[1][8] |
| Melting Point | -52 °C[1] |
| Density | 0.7 ± 0.1 g/cm³[1] |
| Water Solubility | 8.693 x 10⁻⁵ g/L[1] |
| Vapor Pressure | 3.1 ± 0.1 mmHg at 25°C[1] |
| Flash Point | 83.5 ± 7.9 °C[1] |
Experimental Protocols
Protocol for Grignard Synthesis
Objective: To synthesize 3,6-dimethyloctane via the coupling of a Grignard reagent.
Materials:
-
1-bromo-2-methylbutane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bis(diphenylphosphino)nickel(II) (or similar coupling catalyst)
-
Dilute aqueous acid (e.g., HCl) for quenching
-
Drying agent (e.g., anhydrous MgSO4)
Procedure:
-
Glassware Preparation: All glassware must be rigorously flame-dried or oven-dried to ensure anhydrous conditions.[1]
-
Grignard Reagent Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small volume of anhydrous ether.
-
Slowly add a solution of 1-bromo-2-methylbutane in anhydrous ether from the dropping funnel. The reaction can be initiated with a small crystal of iodine if necessary.
-
Once the reaction starts, continue the addition of the alkyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, (2-methylbutyl)magnesium bromide.
-
Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add the coupling catalyst.
-
The coupling reaction will proceed, forming the 3,6-dimethyloctane. The reaction may require gentle warming to go to completion.
-
Quenching and Workup: After the coupling is complete, carefully quench the reaction by slowly adding a dilute acid solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to obtain pure 3,6-dimethyloctane.[1]
Protocol for Alkene Hydrogenation
Objective: To synthesize 3,6-dimethyloctane by hydrogenating 3,6-dimethyloct-2-ene.
Materials:
-
3,6-dimethyloct-2-ene (synthesized via Wittig reaction)
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas source (e.g., H2 cylinder or balloon)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 3,6-dimethyloct-2-ene in a solvent like ethanol.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Agitate the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen or by using analytical techniques like GC-MS.
-
Workup and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate by rotary evaporation. The resulting crude 3,6-dimethyloctane can be purified by fractional distillation if necessary.[1]
Purification and Characterization
Following synthesis, purification of 3,6-dimethyloctane is crucial to remove byproducts and unreacted starting materials.
-
Fractional Distillation: This is a common and effective technique to separate 3,6-dimethyloctane from impurities with different boiling points.[1]
-
Silica Gel Chromatography: This method can be employed to remove any linear alkane byproducts, ensuring high purity of the final product.[1]
The purity and identity of the synthesized 3,6-dimethyloctane are typically confirmed using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to verify the purity of the compound by comparing its retention time and mass spectrum with a known standard.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly useful for distinguishing 3,6-dimethyloctane from its structural isomers by analyzing the unique chemical shifts of its carbon atoms.
Conclusion
The is well-documented, with the Grignard reaction and catalytic hydrogenation of alkenes being the most viable and high-yielding methods. The choice of synthetic route may depend on factors such as the availability of starting materials, desired scale, and required purity. Careful execution of the experimental protocols and purification steps is essential for obtaining a high-purity final product. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Octane, 3,6-dimethyl- [webbook.nist.gov]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. : Compound X on catalytic hydrogenation gives 2,6-dimethyloctane, on ozonolysis followed by the treatment with $Zn-{H_2}O$ , X yields formaldehyde, acetone and di aldehyde shown below. The most likely structure of the starting compound X is:\n \n \n \n \n A.\n \n \n \n \n B.\n \n \n \n \n C.\n \n \n \n \n D.\n \n \n \n \n [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 3,6-Dimethyloctane|lookchem [lookchem.com]
- 9. Page loading... [wap.guidechem.com]
